molecular formula C10H8BrN3O2 B1470789 1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1499853-90-5

1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1470789
M. Wt: 282.09 g/mol
InChI Key: SJLSQKXEWVBBEM-UHFFFAOYSA-N
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Description

The compound “1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a carboxylic acid group (-COOH), a bromine atom, and a methyl group (-CH3) attached to a phenyl ring (a six-membered carbon ring).



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring, the introduction of the bromine and methyl groups, and the addition of the carboxylic acid group. The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the phenyl ring, and the carboxylic acid group. The bromine and methyl groups would be substituents on the phenyl ring. The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule.



Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, and the bromine atom could be involved in substitution reactions. The triazole ring might also undergo reactions, depending on the specific conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make it somewhat polar, and the bromine atom could increase its molecular weight.


Scientific Research Applications

Synthesis and Characterization

The research on 1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives mainly focuses on their synthesis and potential applications in various fields. One study describes a general method for synthesizing triazole derivatives, demonstrating their importance as intermediates in drug synthesis. The process involves the reaction of phenyl acetylene with sodium azide and methyl iodide in the presence of copper iodide, leading to the formation of 1-methyl-4-phenyl-1H-1,2,3-triazole. This compound is then further processed to yield the title compound, showcasing the versatility and utility of triazole derivatives in synthetic chemistry (Liu et al., 2015).

Luminescent Properties and Metal Complex Formation

Another aspect of research on triazole derivatives includes the study of their luminescent properties and the formation of metal complexes. For instance, the synthesis of Cd(II) and Zn(II) complexes with 1,2,3-triazole derivatives has been reported, where an interesting in situ decarboxylation of the ligands was observed. This study not only contributes to the field of coordination chemistry but also suggests potential applications of these complexes in materials science, particularly in luminescence (Zhao et al., 2014).

Biological Activity and Probe Development

Research also extends to the biological activity of triazole compounds. A notable study describes the development of a new fluorescence probe based on a triazole derivative for the selective detection of homocysteine (Hcy), a biomarker for several diseases. This probe demonstrates high selectivity and sensitivity, indicating the potential of triazole derivatives in the development of diagnostic tools and in biomedical research (Chu et al., 2019).

Safety And Hazards

As with any chemical, handling this compound would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area.


Future Directions

Future research on this compound could involve studying its synthesis, its reactions, and its potential applications. For example, it could be investigated as a potential drug, or as a building block for more complex molecules.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and specific analysis, more information or experimental data would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheet when handling chemicals.


properties

IUPAC Name

1-(4-bromo-2-methylphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c1-6-4-7(11)2-3-9(6)14-5-8(10(15)16)12-13-14/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLSQKXEWVBBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
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1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

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